molecular formula C7H9ClN2 B6333008 1-(5-Chloropyridin-2-yl)ethanamine CAS No. 937399-51-4

1-(5-Chloropyridin-2-yl)ethanamine

Cat. No.: B6333008
CAS No.: 937399-51-4
M. Wt: 156.61 g/mol
InChI Key: HMFCMANDGJSIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyridin-2-yl)ethanamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloropyridin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 5-chloropyridine-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(5-Chloropyridin-2-yl)ethanamine
  • 1-(6-Chloropyridin-2-yl)ethanamine
  • 4-Acetyl-2-chloropyridine

Comparison: 1-(5-Chloropyridin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to 2-(5-Chloropyridin-2-yl)ethanamine, it may exhibit different chemical properties and reactivity due to the position of the substituent. Similarly, 1-(6-Chloropyridin-2-yl)ethanamine has a different substitution pattern, leading to variations in its chemical behavior .

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFCMANDGJSIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Water (3 mL) and triphenylphosphine (702 mg) were added to a solution of 2-(1-azidoethyl)-5-chloropyridine (333 mg) in tetrahydrofuran (10 mL), and the reaction solution was stirred at 60° C. for two hours. The reaction solution was returned to room temperature. Dichloromethane and 5 N hydrochloric acid were added to the reaction solution, and the aqueous layer was separated. The aqueous layer was made basic (pH 14) with a 5 N sodium hydroxide solution. Then, dichloromethane was added to the reaction solution, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 260 mg of the title compound.
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
702 mg
Type
reactant
Reaction Step One
Name
2-(1-azidoethyl)-5-chloropyridine
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloropyridin-2-yl)ethanamine
Reactant of Route 2
1-(5-Chloropyridin-2-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-(5-Chloropyridin-2-yl)ethanamine
Reactant of Route 4
1-(5-Chloropyridin-2-yl)ethanamine
Reactant of Route 5
1-(5-Chloropyridin-2-yl)ethanamine
Reactant of Route 6
1-(5-Chloropyridin-2-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.